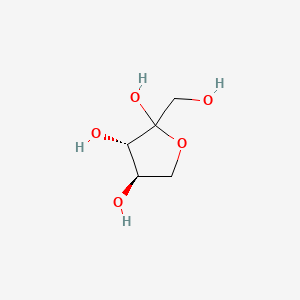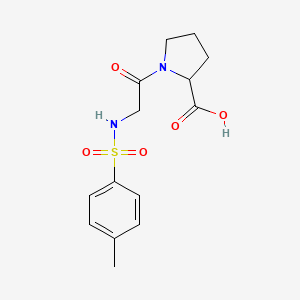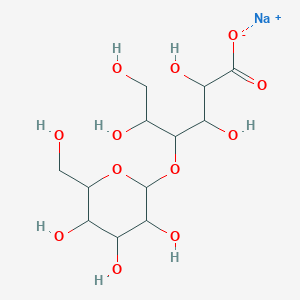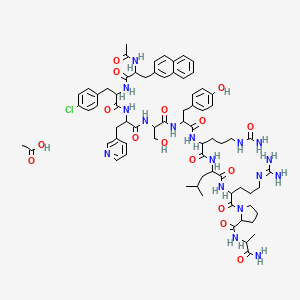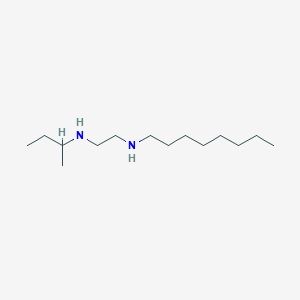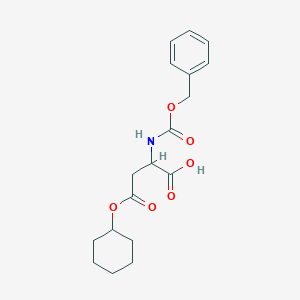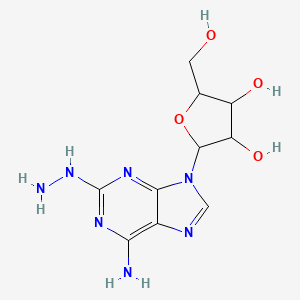
Hydrazinoadenosine impurity 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-adenosine: is a nucleoside analog that consists of an adenosine molecule where the hydrogen atom at the second position of the adenine ring is replaced by a hydrazino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydrazino-adenosine can be synthesized from 2-chloroadenosine. The reaction involves the substitution of the chlorine atom with a hydrazino group. This process typically requires mild conditions, such as room temperature or refluxing methanol.
Industrial Production Methods: While specific industrial production methods for 2-Hydrazino-adenosine are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield. The use of 2-chloroadenosine as a starting material remains a common approach.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydrazino-adenosine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often occur under mild conditions with reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted hydrazino derivatives.
Aplicaciones Científicas De Investigación
2-Hydrazino-adenosine has several applications in scientific research:
Chemistry: Used as a synthetic intermediate for the preparation of various bioactive molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a precursor for developing coronary vasodilators and other therapeutic agents.
Industry: Utilized in the synthesis of specialized chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-adenosine involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that mediate various physiological effects. The hydrazino group enhances the binding affinity and selectivity of the compound towards these receptors, leading to specific biological responses. The primary molecular targets include A1 and A2A adenosine receptors, which are involved in cardiovascular and neurological functions .
Comparación Con Compuestos Similares
Adenosine: The parent compound, which lacks the hydrazino group.
2-Chloroadenosine: A precursor in the synthesis of 2-Hydrazino-adenosine.
2-Amino-adenosine: Another analog with an amino group instead of a hydrazino group.
Uniqueness: 2-Hydrazino-adenosine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a synthetic intermediate and therapeutic agent compared to its analogs .
Propiedades
IUPAC Name |
2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFDGKAUSOEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)
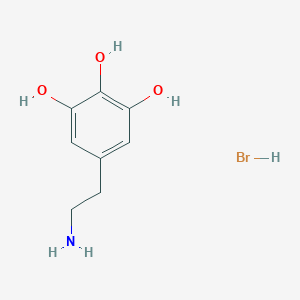


![4-[5-(3,4-Dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B13393369.png)
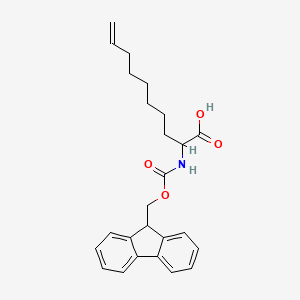
![3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)

